16-[(3-Hydroxypropyl)amino]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile
Overview
Description
16-[(3-Hydroxypropyl)amino]-1,8-diazatetracyclo[7.7.0.0{2,7}.0{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile is a complex organic compound with a unique structure It is characterized by its diazatetracyclo framework, which includes multiple rings and nitrogen atoms
Preparation Methods
The synthesis of 16-[(3-Hydroxypropyl)amino]-1,8-diazatetracyclo[7.7.0.0{2,7}.0{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile involves several steps. The synthetic route typically starts with the preparation of the diazatetracyclo core, followed by the introduction of the hydroxypropylamino group. Reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
16-[(3-Hydroxypropyl)amino]-1,8-diazatetracyclo[7.7.0.0{2,7}.0{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways and interactions. In medicine, this compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors. Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development.
Mechanism of Action
The mechanism of action of 16-[(3-Hydroxypropyl)amino]-1,8-diazatetracyclo[7.7.0.0{2,7}.0{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 16-[(3-Hydroxypropyl)amino]-1,8-diazatetracyclo[7.7.0.0{2,7}.0{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile stands out due to its unique diazatetracyclo framework. Similar compounds may include other diazatetracyclo derivatives or compounds with similar functional groups. the specific arrangement of rings and nitrogen atoms in this compound provides distinct properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
16-(3-hydroxypropylamino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c19-11-14-12-5-3-6-13(12)17(20-9-4-10-23)22-16-8-2-1-7-15(16)21-18(14)22/h1-2,7-8,20,23H,3-6,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQPIBUOVPUSRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)NCCCO)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386823 | |
Record name | ZINC04135816 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5863-27-4 | |
Record name | ZINC04135816 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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